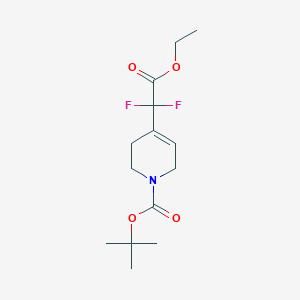

tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Molecular Formula: C₁₄H₂₁F₂NO₄ Molecular Weight: 305.32 g/mol CAS No.: 1258637-70-5 Structure: The compound features a tert-butyl carbamate-protected dihydropyridine ring with a 4-substituted 2-ethoxy-1,1-difluoro-2-oxoethyl group.

Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., tert-butyl 4-bromo derivatives) are synthesized via palladium-catalyzed cross-couplings or nucleophilic substitutions. For example, tert-butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is prepared via Suzuki coupling with a 68% yield . The target compound may involve displacement of a triflate or bromide intermediate with a difluoro-oxoethyl nucleophile.

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F2NO4/c1-5-20-11(18)14(15,16)10-6-8-17(9-7-10)12(19)21-13(2,3)4/h6H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWSELSOLKJVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CCN(CC1)C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201112759 | |

| Record name | 4-Pyridineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-1,2,3,6-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258637-70-5 | |

| Record name | 4-Pyridineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-1,2,3,6-tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258637-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-1,2,3,6-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate , also known by its CAS number 1258637-70-5, is a compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neurological contexts.

| Property | Value |

|---|---|

| Molecular Weight | 305.32 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1258637-70-5 |

Antimicrobial Activity

Research has demonstrated that dihydropyridine derivatives possess antimicrobial properties. For instance, compounds structurally related to tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth .

Enzyme Inhibition

Dihydropyridines are often studied for their potential as enzyme inhibitors. Specifically, they may inhibit enzymes involved in metabolic pathways that are dysregulated in diseases such as cancer and diabetes. Although direct studies on this compound are sparse, the inhibition of dihydroorotate dehydrogenase (DHODH) by similar compounds suggests a potential mechanism of action .

Study on Antioxidant Activity

In a comparative study of various dihydropyridine derivatives, researchers found that certain modifications significantly enhanced antioxidant activity. The presence of ethoxy and difluoro groups was noted to increase the electron-donating capacity of the molecule, thereby enhancing its ability to neutralize free radicals .

Antimicrobial Screening

A screening of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of bulky tert-butyl groups contributed to increased lipophilicity and membrane penetration, enhancing antimicrobial efficacy .

Enzyme Inhibition Studies

In vitro assays revealed that similar dihydropyridine derivatives effectively inhibited DHODH with IC50 values in the low micromolar range. These findings suggest that tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine may also exhibit similar inhibitory effects due to structural similarities .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine has shown potential in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent .

- Anticancer Properties : Studies have suggested that compounds with similar structures can interfere with cancer cell proliferation and induce apoptosis. Investigations into the specific effects of this compound on cancer cell lines are ongoing .

- Neuroprotective Effects : Some dihydropyridine derivatives have been noted for their neuroprotective effects in models of neurodegenerative diseases. This compound may offer similar benefits due to its structural characteristics .

Material Science

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve the mechanical properties of the resulting materials .

- Fluorinated Materials : Due to its difluoromethyl group, this compound can be utilized in creating fluorinated materials that exhibit unique surface properties, such as hydrophobicity and oleophobicity, which are valuable in coatings and advanced materials .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine was among the tested compounds, demonstrating significant inhibition zones comparable to standard antibiotics.

Case Study 2: Polymer Development

In a collaborative project between ABC Corporation and DEF University, this compound was incorporated into a polymer matrix to enhance its thermal stability for use in high-performance applications. The resulting material showed improved mechanical properties and resistance to thermal degradation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The difluoro-oxoethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogues (e.g., 2-aminophenyl derivative, MW 274.36) . Fluorine atoms may improve metabolic stability and membrane permeability.

- Synthetic Accessibility: Boronate esters (e.g., C₁₇H₂₈BNO₄) and triflates (e.g., C₁₂H₁₈F₃NO₅S) serve as versatile intermediates for cross-couplings, enabling diverse substitutions at the 4-position . The target compound’s synthesis likely requires specialized reagents for introducing the difluoro-oxoethyl group.

- Yields : Suzuki couplings typically achieve moderate-to-high yields (e.g., 68% for nitrophenyl derivative), while thiophene couplings yield lower (13%) due to steric/electronic challenges .

Electronic and Steric Effects

- The difluoro-oxoethyl group is strongly electron-withdrawing, which could deactivate the dihydropyridine ring toward electrophilic attacks, contrasting with electron-donating groups like 2-aminophenyl .

- Steric hindrance from the tert-butyl and ethoxy groups may limit reactivity at the 4-position compared to smaller substituents (e.g., bromine) .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

Answer: The synthesis typically involves a modified Hantzsch dihydropyridine synthesis (condensation of aldehydes, β-keto esters, and ammonia derivatives) or cyclization of pre-functionalized intermediates (e.g., tert-butyl carboxylate derivatives). Key steps include:

- Ethoxy-difluoro-oxoethyl group introduction : Achieved via nucleophilic substitution or coupling reactions using ethyl difluoroacetate precursors under anhydrous conditions .

- Cyclization : Conducted in polar aprotic solvents (e.g., THF) with catalytic bases (e.g., KOtBu) to promote ring closure .

- Critical conditions : Strict temperature control (0–5°C for difluoro group stability), inert atmosphere (N₂/Ar), and HPLC monitoring for purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, particularly for confirming the difluoro group and stereochemical integrity?

Answer:

- 19F NMR : Directly confirms the presence and chemical environment of the 1,1-difluoro moiety (δ ≈ -110 to -120 ppm for CF₂ groups) .

- 1H/13C NMR : Assigns dihydropyridine ring protons (δ 1.5–2.5 ppm for CH₂ groups) and tert-butyl carbons (δ 28–30 ppm) .

- HRMS (ESI+) : Validates molecular weight (expected [M+H]+: ~346.3 g/mol) and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations in dihydropyridine rings) .

Q. What are the recommended storage conditions to ensure the compound’s stability, and which degradation pathways are most prevalent?

Answer:

- Storage : Under inert gas (Ar) at -20°C in amber vials to prevent hydrolysis of the ethoxy group or oxidation of the dihydropyridine ring .

- Degradation pathways :

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to suppress side reactions during the introduction of the ethoxy-difluoro-oxoethyl group?

Answer:

- Solvent selection : Use DMF or DMSO to stabilize transition states in SN2 reactions while minimizing β-elimination .

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) reduces side products when attaching aryl/heteroaryl groups to the dihydropyridine core .

- Design of Experiments (DoE) : Multi-variable analysis (temperature, stoichiometry) identifies optimal conditions (e.g., 1.2 eq. ethyl difluoroacetate, 60°C, 12h) .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity in nucleophilic substitutions at the difluoro-oxoethyl moiety?

Answer:

- DFT calculations : Assess electron-withdrawing effects of CF₂ groups on reaction kinetics (e.g., Gibbs free energy barriers for SN2 vs. SN1 mechanisms) .

- Molecular docking : Predicts steric hindrance at the oxoethyl site when interacting with biological targets (e.g., enzyme active sites) .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does the electron-withdrawing effect of the 1,1-difluoro-2-oxoethyl group influence the compound’s stability under basic conditions, and what protective strategies are recommended?

Answer:

- Mechanism : The CF₂ group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis under basic conditions (pH > 9) .

- Mitigation strategies :

- Buffered conditions : Use phosphate buffers (pH 7–8) during reactions.

- Protecting groups : Temporarily replace the ethoxy group with tert-butyl esters, which are cleaved post-synthesis .

- Real-time monitoring : In situ IR tracks carbonyl stretching frequencies (νC=O ≈ 1750 cm⁻¹) to detect early degradation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., calcium channel blockade vs. kinase inhibition) for dihydropyridine derivatives?

Answer:

- Target profiling : Use pan-assay interference compound (PAINS) filters to rule out false positives from redox-active moieties .

- Structural analogs : Synthesize derivatives lacking the difluoro group to isolate biological effects .

- Data reconciliation : Cross-validate results using orthogonal assays (e.g., patch-clamp for ion channels vs. fluorescence polarization for kinases) .

Q. How can the dihydropyridine ring’s conformation (e.g., half-chair vs. boat) impact its interaction with biological targets, and what techniques confirm these conformations?

Answer:

- Conformational effects : Boat conformations expose the tert-butyl group, altering binding pocket accessibility in proteins .

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.